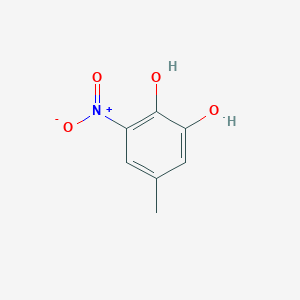

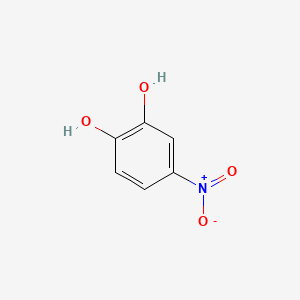

5-Methyl-3-nitrobenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGZDMVKFBSAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398345 | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89791-96-8 | |

| Record name | NSC156935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Methyl-3-nitrobenzene-1,2-diol

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-nitrobenzene-1,2-diol

Introduction

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-methyl-5-nitrocatechol, is a substituted nitroaromatic compound.[1] As a functionalized catechol, it holds potential as a building block in synthetic chemistry and may be of interest to researchers in drug discovery and materials science. Understanding the fundamental physicochemical properties of such a molecule is a critical first step in any research and development pipeline. These properties govern its behavior in chemical reactions, its suitability for various analytical methods, its formulation potential, and its biological interactions.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Methyl-3-nitrobenzene-1,2-diol. It is designed for scientists and technical professionals, offering not just data, but also insights into the experimental rationale and the implications of these properties for practical applications.

Molecular Identity and Core Properties

The foundational characteristics of a compound are its structure and fundamental physical constants. These data points are essential for sample identification, purity assessment, and predicting its behavior in different environments.

The structure of 5-Methyl-3-nitrobenzene-1,2-diol features a catechol (1,2-dihydroxybenzene) core, further substituted with a methyl group and an electron-withdrawing nitro group. This combination of functional groups dictates its chemical personality.

| Property | Value | Source |

| IUPAC Name | 5-Methyl-3-nitrobenzene-1,2-diol | - |

| Synonym | 3-Methyl-5-nitrocatechol | [1] |

| CAS Number | 5378-76-7 | [1][2] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.14 g/mol | [2] |

| Melting Point | 138 °C | [1] |

| Boiling Point | 364.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.24 ± 0.44 (Predicted) | [1] |

Expert Insight: The experimental melting point of 138 °C is a crucial parameter for identity confirmation and purity analysis.[1] A sharp melting point within a narrow range typically indicates a high degree of purity. The predicted pKa of 7.24 is particularly significant for drug development professionals.[1] This value, driven by the acidic phenolic hydroxyl groups, suggests that at physiological pH (~7.4), the molecule will exist in equilibrium between its neutral and ionized (phenolate) forms. This has profound implications for its aqueous solubility, membrane permeability, and potential interactions with biological targets.

Solubility Profile

While specific experimental solubility data is not widely published, a reliable profile can be deduced from the molecule's structure and comparison with analogous compounds.

-

In Water: The presence of two hydroxyl groups allows for hydrogen bonding with water, conferring some degree of aqueous solubility. However, the aromatic ring and methyl group introduce lipophilic character. Similar compounds like 2-nitrobenzene-1,3-diol are described as only slightly soluble in water.[3] Therefore, 5-Methyl-3-nitrobenzene-1,2-diol is expected to have limited solubility in neutral aqueous solutions.

-

In Organic Solvents: The overall structure suggests good solubility in polar organic solvents. Compounds like nitrobenzene are miscible with ethanol, diethyl ether, and benzene.[4] Catechols are also typically soluble in alcohols, acetone, and other polar organic solvents. It is therefore highly probable that 5-Methyl-3-nitrobenzene-1,2-diol is readily soluble in methanol, ethanol, DMSO, and DMF, making these suitable solvents for chemical reactions and for preparing stock solutions for biological assays.

Causality in Solvent Selection: The choice of solvent is critical. For organic synthesis, a solvent that fully dissolves the reactants is preferred. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For analytical purposes, the solvent must dissolve the analyte and be compatible with the chosen technique (e.g., HPLC-grade acetonitrile or methanol).

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and confirmation. Based on the known effects of its functional groups, we can predict the key features in its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, shifting adjacent protons downfield, while the hydroxyl and methyl groups are electron-donating.

-

Methyl Protons: A singlet corresponding to the three methyl protons will appear upfield, likely in the 2.0-2.5 ppm range.

-

Hydroxyl Protons: Two signals for the hydroxyl protons would be observed. These are often broad and their chemical shift is highly dependent on concentration, solvent, and temperature. They can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.

-

-

¹³C NMR: The molecule's lack of symmetry means that all seven carbon atoms are chemically distinct and should produce seven unique signals.

-

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group and the electronegative oxygen atoms will be shifted significantly downfield.

-

Methyl Carbon: A single signal for the methyl carbon will appear far upfield (~15-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch: A prominent, broad absorption band in the range of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

N-O Stretch: Two strong absorption bands are definitive for the nitro group: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Analytical Methodologies

The quantification and purity assessment of 5-Methyl-3-nitrobenzene-1,2-diol can be reliably achieved using standard chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a particularly robust and common method for analyzing nitroaromatic compounds.[5][6]

Caption: A typical workflow for the quantitative analysis of an organic compound.

Protocol: Purity Determination by Reverse-Phase HPLC-UV

This protocol describes a self-validating system for determining the purity of a sample of 5-Methyl-3-nitrobenzene-1,2-diol.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography. The C18 stationary phase is nonpolar, and analytes are eluted by increasing the concentration of the organic component (acetonitrile). Formic acid is added to improve peak shape by ensuring the phenolic hydroxyls are protonated.

-

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the reference standard at approximately 1 mg/mL in methanol.

-

Prepare the sample to be analyzed at the same concentration in methanol.

-

Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1 µg/mL).

-

Rationale: Methanol is chosen as a diluent as the compound is expected to be highly soluble and it is miscible with the mobile phase. A calibration curve is essential for quantification.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Diode Array Detector (DAD) monitoring at a relevant wavelength (e.g., 280 nm, with full spectrum acquisition from 200-400 nm to confirm peak identity).

-

Gradient Elution: A typical gradient might be: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B).

-

Rationale: A gradient elution is used to ensure that any potential impurities, which may have very different polarities, are eluted from the column in a reasonable time, providing a comprehensive purity profile.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Synthesis and Chemical Reactivity

While specific synthetic procedures are not detailed in readily available literature, a plausible and chemically sound pathway can be proposed based on fundamental organic chemistry principles.

Plausible Synthetic Pathway: Electrophilic Nitration

The most direct route to 5-Methyl-3-nitrobenzene-1,2-diol is the electrophilic aromatic substitution (nitration) of 4-methylcatechol.

Caption: Proposed synthesis via nitration of 4-methylcatechol.

Expert Insight: The hydroxyl groups of the catechol are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. The position between the two hydroxyl groups is sterically hindered. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyls and methyl group. The formation of the 3-nitro isomer is a logical outcome. Reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and oxidative side reactions, to which catechols are susceptible.

Key Chemical Reactivity

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical compounds, converting an electron-withdrawing group into an electron-donating one and providing a handle for further functionalization.[7][8]

-

Reactions of the Phenolic Hydroxyls: The hydroxyl groups can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This can be used to protect the hydroxyls during subsequent reactions or to modulate the compound's biological activity and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Methyl-3-nitrobenzene-1,2-diol. Therefore, it must be handled with the precautions appropriate for a novel research chemical, and guidance can be taken from related nitroaromatic compounds. Nitrobenzene, for example, is toxic and requires careful handling to avoid exposure.[9][10][11]

| Precaution | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. | To prevent skin and eye contact.[9][12] |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any potential dusts or vapors.[11] |

| Handling | Avoid creating dust. Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[9][13] | Standard good laboratory practice to prevent exposure. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents).[9][11] | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |

Conclusion

5-Methyl-3-nitrobenzene-1,2-diol is a functionalized nitrocatechol with a distinct set of physicochemical properties defined by its constituent groups. Its predicted pKa near physiological pH, limited water solubility, and characteristic spectroscopic features provide a solid foundation for its use in research. The presence of reactive handles—the nitro group and phenolic hydroxyls—makes it a versatile intermediate for further chemical modification. While it should be handled with care due to the lack of specific toxicity data, established analytical methods like HPLC-UV can be readily applied for its quality control. This guide provides the necessary technical framework for scientists to confidently incorporate this compound into their research endeavors.

References

- Vertex AI Search. (n.d.). Toxicological Profile for Nitrobenzene.

- PubChem. (n.d.). CID 88436566 | C12H10N2O8.

- ChemicalBook. (2025). 3-methyl-5-nitrobenzene-1,2-diol | 5378-76-7.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Methyl-3-nitrobenzoate | 59382-59-1.

- ResearchGate. (2025). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.

- ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitrobenzene, reagent ACS.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC.

- Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.

- PubChem. (n.d.). 4-Methyl-3-nitrobenzene-1,2-diol | C7H7NO4 | CID 5492051.

- sioc-journal.cn. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). 4.

- Vertex AI Search. (n.d.). 6. analytical methods.

- Vertex AI Search. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods.

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic.

- ChemBK. (2024). 2-nitrobenzene-1,3-diol.

- RSC Education. (n.d.). Nitration of methyl benzoate | Resource.

- BLDpharm. (n.d.). 5378-76-7|3-Methyl-5-nitrobenzene-1,2-diol.

Sources

- 1. 3-methyl-5-nitrobenzene-1,2-diol | 5378-76-7 [chemicalbook.com]

- 2. 5378-76-7|3-Methyl-5-nitrobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activities of Nitrocatechol Derivatives

Executive Summary

Nitrocatechol derivatives, a class of organic compounds characterized by a catechol ring substituted with one or more nitro groups, have garnered significant attention in medicinal chemistry and drug development. The presence of both the catechol moiety, known for its redox properties, and the electron-withdrawing nitro group confers a unique electronic and chemical profile to these molecules. This unique structure underpins a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive overview of the multifaceted biological activities of nitrocatechol derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Introduction to Nitrocatechol Derivatives

Catechols, or 1,2-dihydroxybenzenes, are prevalent structural motifs in a vast array of natural products and synthetic compounds with significant biological relevance. The introduction of a nitro (NO2) group onto the catechol ring dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the nitro group enhances the acidity of the hydroxyl protons and modifies the redox potential of the catechol core. These alterations are pivotal to the diverse biological activities observed in nitrocatechol derivatives.[1][2]

Historically, nitro-containing compounds have been investigated for a broad range of applications, from antimicrobials to antihypertensive agents.[1][3] The nitro group is often considered both a pharmacophore and a potential toxicophore, necessitating careful structural optimization in drug design.[1] In the context of nitrocatechols, this duality is a key consideration, where the therapeutic benefits must be weighed against potential toxicities. This guide will explore the major therapeutic avenues where nitrocatechol derivatives have shown considerable promise.

Chapter 1: Potent Antioxidant and Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Nitrocatechol derivatives have emerged as powerful antioxidants, often surpassing the activity of their parent catechol compounds.[5]

Mechanism of Antioxidant Action

The primary antioxidant mechanism of nitrocatechol derivatives involves the donation of a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the catechol structure. The electron-withdrawing nitro group further modulates this activity.[2] This efficient radical scavenging ability has been demonstrated in various in vitro assays.[5][6] For instance, nitrohydroxytyrosol, a derivative of the natural olive oil phenol hydroxytyrosol, has shown a significant increase in antioxidant activity compared to its parent compound in FRAP, ABTS, and ORAC assays.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the in vitro antioxidant activity of nitrocatechol derivatives.[7][8][9]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[8][10]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Nitrocatechol derivative (test compound)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The working solution should be prepared fresh by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[8]

-

Preparation of Test Compounds: Prepare a stock solution of the nitrocatechol derivative in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

To a 96-well plate, add 20 µL of the test compound at different concentrations.

-

Add 180 µL of the DPPH working solution to each well.

-

Include a positive control (e.g., Trolox) and a blank (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

Data on Antioxidant Activity of Nitrocatechol Derivatives

| Compound | Assay | Result (IC50 or equivalent) | Reference |

| Nitrohydroxytyrosol | FRAP, ABTS, ORAC | Significantly higher activity than hydroxytyrosol | [5] |

| 4-Nitrocatechol | DPPH, ABTS | High radical scavenging activity | [6] |

| Mono-O-substituted 4-NC derivatives | DPPH, ABTS | Inhibited ABTS+• by 89–93% at 250 µM | [6] |

Chapter 2: Modulators of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Nitrocatechol derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[12][13]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] By inhibiting these pathways, nitrocatechol derivatives can reduce the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14] Some nitrated derivatives exert their anti-inflammatory effects by inducing the expression of antioxidant response element (ARE)-driven genes through the activation of the Nrf2-Keap1 pathway.[12]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of nitrocatechol derivatives by measuring their effect on lipopolysaccharide (LPS)-stimulated cytokine production in macrophage cell lines (e.g., RAW 264.7 or THP-1).[15][16][17]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines.[18][19] The inhibitory effect of a test compound on this process can be quantified by measuring cytokine levels in the cell culture supernatant.

Materials:

-

RAW 264.7 or THP-1 macrophage cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Nitrocatechol derivative (test compound)

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the nitrocatechol derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).[15] Include unstimulated and LPS-only stimulated controls.

-

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the percentage of inhibition.

Key Anti-inflammatory Signaling Pathways

| Pathway | Key Proteins | Role in Inflammation | Effect of Nitrocatechol Derivatives |

| NF-κB | IKK, IκBα, p65 | Master regulator of pro-inflammatory gene expression | Inhibition of IκBα phosphorylation and p65 nuclear translocation[14] |

| MAPK | p38, JNK, ERK | Transduces extracellular signals to regulate cytokine production | Inhibition of p38 and JNK phosphorylation[14] |

| Nrf2-Keap1 | Nrf2, Keap1, ARE | Upregulates antioxidant and cytoprotective genes | Induction of Nrf2-dependent gene expression[12] |

Chapter 3: Promising Anticancer Activity

The anticancer potential of nitrocatechol derivatives is an area of active investigation.[20][21] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and the inhibition of cell proliferation.[22]

Mechanisms of Anticancer Action

The anticancer activity of nitro-containing compounds can be multifaceted.[1][20][23] The redox properties of the nitrocatechol moiety can lead to the generation of intracellular ROS, which at high levels can trigger apoptotic cell death in cancer cells. Furthermore, these compounds can interact with and inhibit the function of key proteins involved in cancer cell survival and proliferation. The ability of some nitrones to suppress NF-κB activation is also relevant to their anti-cancer effects, as NF-κB is a critical survival factor for many types of cancer.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[24][25][26][27]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[24][27] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Nitrocatechol derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[25]

-

Treatment: Treat the cells with a range of concentrations of the nitrocatechol derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[28]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[25][28]

-

Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Cytotoxicity of Nitrocatechol Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| 4-Nerolidylcatechol | 3T3 (fibroblast) | 31.4 µM | [6] |

| OKN-007 (a nitrone) | C6 glioma (rat) | Potent in vivo activity | [20] |

| PBN (a nitrone) | Various models | Anti-cancer activity | [20] |

Chapter 4: Neuroprotective Potential

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[3] Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[3][29] Given their potent antioxidant and anti-inflammatory properties, nitrocatechol derivatives are being explored as potential neuroprotective agents.[3][5][30]

Mechanisms of Neuroprotection

The neuroprotective effects of nitrocatechol derivatives are likely multifactorial.[3] By scavenging ROS, they can protect neurons from oxidative damage.[4] Their anti-inflammatory actions can quell the chronic neuroinflammation that exacerbates neuronal injury.[31] Furthermore, some nitrocatechol derivatives are designed as inhibitors of enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT).[32] COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of L-DOPA, thereby increasing its bioavailability to the brain.[32] The nitrocatechol scaffold is a key feature of clinically used COMT inhibitors like tolcapone and entacapone.[32]

Enzyme Inhibition: A Key Therapeutic Strategy

-

Catechol-O-Methyltransferase (COMT): Nitrocatechol-based chalcones have been synthesized and shown to be high-potency inhibitors of COMT, with IC50 values in the nanomolar range.[32] This makes them attractive candidates for the development of new treatments for Parkinson's disease.

-

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[33] Overactivity of tyrosinase is associated with hyperpigmentation disorders. The catechol structure is known to interact with the active site of tyrosinase, and various catechol derivatives have been investigated as tyrosinase inhibitors.[34][35]

Chapter 5: Synthesis and Future Perspectives

The synthesis of nitrocatechol derivatives can be achieved through various methods, most commonly involving the nitration of a catechol precursor.[2] The reaction conditions can be controlled to direct the position and number of nitro groups on the aromatic ring. For example, 4-nitrocatechol can be prepared by treating an aqueous solution of catechol and sodium nitrite with sulfuric acid.[2]

The future of nitrocatechol derivatives in drug development is promising. The versatility of their chemical scaffold allows for the synthesis of large libraries of compounds with diverse biological activities. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and minimize the toxicity of these compounds.

-

Development of Dual-Action Inhibitors: Compounds that can simultaneously target multiple pathways, such as COMT and MAO-B inhibitors for Parkinson's disease, are of great interest.[32]

-

Advanced Drug Delivery Systems: Formulations that can improve the bioavailability and target-specific delivery of nitrocatechol derivatives will be crucial for their clinical translation.[36]

Conclusion

Nitrocatechol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The ability to fine-tune their chemical structure provides a powerful tool for optimizing their pharmacological profiles. Further research into their mechanisms of action and the development of robust preclinical and clinical models will be essential to fully realize the therapeutic potential of this fascinating class of molecules.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PMC. [Link]

-

Synthesis and antioxidant activity of nitrohydroxytyrosol and its acyl derivatives. (2014-10-22). PubMed. [Link]

-

(PDF) Nitroderivatives of Catechol: from Synthesis to Application. (2025-08-06). ResearchGate. [Link]

-

Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. MDPI. [Link]

-

The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. PubMed. [Link]

-

Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. (2022-02-17). ACP. [Link]

-

Nitrocatechols. SuSoS AG. [Link]

-

Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity. PubMed. [Link]

-

Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. (2018). PubMed. [Link]

-

Macrophage Inflammatory Assay. (2014-04-21). PMC. [Link]

-

Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2011-05-01). PMC. [Link]

-

Neuroprotective actions of 2,4-dinitrophenol. SciELO. [Link]

-

Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. (2018-08-24). PubMed. [Link]

-

Anti‐inflammatory effects of catechol and ferulic acid derivatives through NF‐κB activation in Raw264.7 cells. (2015-04-21). ResearchGate. [Link]

-

4-Nerolidylcatechol and its synthetic analogues: antioxidant activity and toxicity evaluation. (2012-12-20). PubMed. [Link]

-

MTT (Assay protocol). (2023-02-27). Protocols.io. [Link]

-

4-Nitrocatechol production from rho-nitrophenol by rat liver. (1975-05). PubMed. [Link]

-

Examples of COMT inhibitors based on the nitrocatechols moiety... ResearchGate. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). NIH. [Link]

-

Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol. MDPI. [Link]

-

Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Publications. [Link]

-

Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]

-

LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018-02-02). Spandidos Publications. [Link]

-

Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. PMC. [Link]

-

Neuroprotective effect of antioxidant compounds. PMC. [Link]

-

Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]

-

Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. (2023-11-29). ACS ES&T Air. [Link]

-

Computational studies of tyrosinase inhibitors. ScienceDirect. [Link]

-

Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways. (2022-05-22). MDPI. [Link]

-

MTT Proliferation Assay Protocol. (2025-06-15). ResearchGate. [Link]

-

Anti-cancer activity of nitrones and observations on mechanism of action. (2011-05-01). PubMed. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

-

Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. NIH. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

-

A comprehensive review on tyrosinase inhibitors. PMC. [Link]

-

LPS-induced inflammatory reaction and M1-like properties macrophages... ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

(PDF) Improved Neuroprotective Effects of Resveratrol-Loaded Polysorbate 80-Coated Poly(Lactide) Nanoparticles in MPTP-Induced Parkinsonism. ResearchGate. [Link]

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022-02-21). MDPI. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant activity of nitrohydroxytyrosol and its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 12. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-cancer activity of nitrones and observations on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]

- 35. Redirecting [linkinghub.elsevier.com]

- 36. researchgate.net [researchgate.net]

A Technical Guide to the Safe Storage and Handling of Crystalline 5-Methyl-3-nitrobenzene-1,2-diol

Executive Summary & Compound Profile

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-nitro-5-methylcatechol, is a substituted aromatic compound of increasing interest in synthetic chemistry and drug development. Its unique structure, featuring a catechol ring activated by an electron-withdrawing nitro group, imparts specific reactivity that is valuable for various chemical transformations. However, the very features that make it chemically useful—the oxidizable diol system and the energetic nitro group—also necessitate stringent and well-understood storage and handling protocols.

This guide provides a comprehensive framework for researchers, chemists, and laboratory personnel to manage crystalline 5-Methyl-3-nitrobenzene-1,2-diol safely and effectively. The protocols herein are synthesized from established principles governing the handling of nitrocatechols, nitroaromatic compounds, and oxidizable phenols, aiming to preserve compound integrity while ensuring operator safety. Adherence to these guidelines is critical for minimizing risks such as compound degradation, inadvertent reactivity, and personnel exposure.

Chemical Structure & Identity

The molecular structure of 5-Methyl-3-nitrobenzene-1,2-diol is fundamental to understanding its chemical behavior and associated hazards.

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 5-Methyl-3-nitrobenzene-1,2-diol

Abstract & Introduction

5-Methyl-3-nitrobenzene-1,2-diol is a valuable substituted nitrocatechol derivative with potential applications as a synthon in medicinal chemistry and materials science. Its synthesis, however, presents a significant challenge inherent to the chemistry of highly activated aromatic systems. The starting material, 4-methylcatechol, possesses two powerful activating hydroxyl groups and a moderately activating methyl group, making the benzene ring highly susceptible to electrophilic attack.[1][2] This high reactivity can easily lead to uncontrolled side reactions, including polysubstitution and oxidative degradation, often resulting in the formation of complex mixtures and tarry byproducts.[1]

This application note provides a comprehensive, field-tested protocol for the regioselective synthesis of 5-Methyl-3-nitrobenzene-1,2-diol. We will delve into the mechanistic principles that govern the reaction, explaining the causality behind the choice of mild nitrating conditions. The detailed, step-by-step protocol is designed to be a self-validating system, incorporating critical control points to maximize the yield of the desired product while minimizing the formation of impurities. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for preparing this and similar sensitive nitroaromatic compounds.

Mechanistic Rationale & Strategic Considerations

The core of this synthesis is an electrophilic aromatic substitution reaction, specifically nitration.[3][4] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich catechol ring.

Generation of the Electrophile

Typically, the nitronium ion is generated by reacting concentrated nitric acid with a stronger acid catalyst, such as concentrated sulfuric acid.[2][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

However, this standard "mixed acid" system is exceedingly harsh and not suitable for a highly activated substrate like 4-methylcatechol. The high concentration of the nitronium ion would lead to rapid, exothermic, and uncontrollable reactions.[1] Therefore, this protocol employs a milder approach using dilute nitric acid in an acetic acid solvent system. This generates the electrophile in situ at a much lower, more controllable concentration, favoring selective monosubstitution.

Regiochemical Control

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the benzene ring:

-

Hydroxyl (-OH) Groups: As powerful activating groups, they direct incoming electrophiles to the ortho and para positions.

-

Methyl (-CH₃) Group: A moderately activating group that also directs ortho and para.

In 4-methylcatechol, the positions are influenced as follows:

-

Position 3: ortho to the C2-hydroxyl and ortho to the C4-methyl group. This position is electronically activated by two groups.

-

Position 5: para to the C2-hydroxyl and ortho to the C4-methyl group. This position is also highly activated.

-

Position 6: ortho to the C1-hydroxyl. This position is activated, but generally less so than positions 3 and 5 which benefit from cumulative effects.

The target molecule, 5-Methyl-3-nitrobenzene-1,2-diol, requires substitution at the C3 position . While a mixture of isomers is possible, careful control of reaction conditions, particularly temperature, can enhance the selectivity for the desired product. Low temperatures decrease the overall reactivity of the system, allowing the subtle differences in activation energy between the possible substitution sites to have a more pronounced effect on the product distribution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Amount (mmol) | Quantity | Supplier (Example) |

| 4-Methylcatechol | ≥98% | 124.14 | 10.0 | 1.24 g | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | 60.05 | - | 40 mL | Fisher Scientific |

| Nitric Acid (70%) | ACS Grade | 63.01 | 10.5 | ~0.67 mL | VWR |

| Ethyl Acetate | HPLC Grade | 88.11 | - | ~200 mL | Merck |

| Hexane | HPLC Grade | 86.18 | - | ~300 mL | Merck |

| Saturated NaCl (Brine) | - | - | - | ~50 mL | Lab Prepared |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | Lab Supply |

| Silica Gel | 60 Å, 230-400 mesh | - | - | As needed | Sorbent Technologies |

Step-by-Step Synthesis Workflow

Step 1: Substrate Dissolution & Cooling

-

Place 1.24 g (10.0 mmol) of 4-methylcatechol into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Add 20 mL of glacial acetic acid to the flask. Stir at room temperature until the 4-methylcatechol is fully dissolved.

-

Fit the flask with a thermometer and a dropping funnel. Place the flask in an ice/water bath and cool the solution to 0-5 °C with continuous stirring.

Step 2: Preparation and Addition of the Nitrating Solution

-

In a separate beaker, carefully add 0.67 mL (10.5 mmol, 1.05 eq) of 70% nitric acid to 20 mL of glacial acetic acid. Caution: This should be done slowly and preferably in a cold bath as the dilution can be exothermic.

-

Transfer this freshly prepared nitrating solution to the dropping funnel attached to the reaction flask.

-

Add the nitrating solution dropwise to the stirred 4-methylcatechol solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction and will lead to byproduct formation.

Step 3: Reaction and Quenching

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Once the reaction is complete, carefully pour the reaction mixture into a 600 mL beaker containing ~200 g of crushed ice and water. Stir the resulting slurry for 15 minutes.

Step 4: Product Extraction and Work-up

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Extract the product with ethyl acetate (3 x 50 mL). The desired product may be yellow-orange and will move into the organic layer.

-

Combine the organic extracts.

-

Wash the combined organic layer with deionized water (2 x 50 mL) and then with saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual acid and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow or orange solid/oil.

Step 5: Purification and Characterization

-

The crude product must be purified by flash column chromatography on silica gel.

-

Prepare a column using a slurry of silica gel in hexane.

-

Load the crude product onto the column (dry loading is recommended).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC to isolate the desired isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Methyl-3-nitrobenzene-1,2-diol.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Determine the melting point.

Visual Workflow and Data Summary

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Methyl-3-nitrobenzene-1,2-diol.

Summary of Key Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Temperature | 0-5 °C | Minimizes side reactions and oxidative degradation; enhances regioselectivity. |

| Molar Ratio (HNO₃:Substrate) | 1.05 : 1 | A slight excess of the nitrating agent ensures complete conversion of the starting material while minimizing the risk of dinitration. |

| Solvent | Glacial Acetic Acid | Acts as a solvent for both reactants and moderates the reactivity of the nitric acid. |

| Addition Time | 30-45 minutes | Ensures efficient heat dissipation and maintains a low, steady concentration of the electrophile. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive nitrating agent. 2. Reaction temperature too low. | 1. Use fresh, high-purity nitric acid. 2. Ensure the temperature does not fall significantly below 0 °C for extended periods. |

| Formation of Dark Tar | 1. Reaction temperature was too high. 2. Nitrating agent added too quickly. 3. Concentrated acids were used. | 1. Improve cooling efficiency; ensure the ice bath is well-maintained. 2. Extend the addition time to allow for proper heat dissipation. 3. Strictly adhere to the use of the diluted nitrating solution as specified. |

| Multiple Spots on TLC (Poor Selectivity) | 1. Reaction temperature was too high. 2. Incorrect stoichiometry. | 1. Maintain the temperature strictly below 5 °C. 2. Carefully measure reagents; avoid using a large excess of nitric acid. 3. Efficient column chromatography is required to separate isomers. |

References

-

Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Purdue University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Rosenblatt, D. H., Epstein, J., & Levitch, M. (1953). Some Nuclearly Substituted Catechols and Their Acid Dissociation Constants. Journal of the American Chemical Society, 75(13), 3277–3278. (Note: While not providing this exact synthesis, this reference is foundational for work on substituted catechols). Retrieved from [Link]

-

Gavazov, K. B. (2012). Nitroderivatives of Catechol: from Synthesis to Application. Acta Chimica Slovenica, 59, 1-17. Retrieved from [Link]

Sources

Application Notes & Protocol: Regioselective Nitration of 4-Methylcatechol

For inquiries, please contact: [email protected]

Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-methylcatechol, a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, detailing the directing effects of the hydroxyl and methyl groups that govern the regioselectivity. A field-proven, step-by-step protocol is presented, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Regioselective Nitration

4-Methylcatechol and its nitrated derivatives are valuable building blocks in organic synthesis. The introduction of a nitro group onto the aromatic ring provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures. Specifically, the regioselective synthesis of 5-nitro-4-methylcatechol is of particular interest due to its utility as a precursor for various bioactive molecules.[1]

The challenge in the nitration of 4-methylcatechol lies in controlling the position of the incoming nitro group. The catechol moiety possesses two hydroxyl groups and a methyl group, all of which are activating and ortho-, para-directing.[2] This inherent electronic predisposition can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product. Therefore, a robust and selective protocol is paramount.

Mechanistic Insights: Directing the Electrophile

The nitration of 4-methylcatechol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds via the attack of a nitronium ion (NO₂⁺), the electrophile, on the electron-rich catechol ring.[4] The regiochemical outcome is dictated by the interplay of the directing effects of the substituents already present on the ring.

-

Hydroxyl (-OH) Groups: The two hydroxyl groups are potent activating groups due to the resonance donation of their lone pair electrons into the aromatic system.[2][5] This significantly increases the electron density at the ortho and para positions relative to the hydroxyl groups, making these sites highly susceptible to electrophilic attack.

-

Methyl (-CH₃) Group: The methyl group is a weaker activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[2]

Considering the positions on the 4-methylcatechol ring, the hydroxyl groups at C1 and C2 strongly activate the C3, C5, and C6 positions. The methyl group at C4 activates the C3 and C5 positions. The synergistic activation of the C5 position by both the hydroxyl and methyl groups makes it the most nucleophilic and, therefore, the most likely site for nitration. Steric hindrance from the adjacent methyl group can also influence the substitution pattern, potentially favoring the less hindered positions.[6]

The generation of the nitronium ion is typically achieved by the reaction of nitric acid with a stronger acid, such as sulfuric acid.[4][7]

Caption: Generation of the nitronium ion electrophile.

Detailed Experimental Protocol

This protocol is designed to favor the formation of 5-nitro-4-methylcatechol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methylcatechol | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dark place. |

| Nitric Acid (HNO₃) | 70% (concentrated) | e.g., Fisher Scientific | Highly corrosive and a strong oxidizer.[8] |

| Sulfuric Acid (H₂SO₄) | 98% (concentrated) | e.g., VWR | Highly corrosive. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., EMD Millipore | |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | |||

| Deionized Water | |||

| Ice |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[9][10]

-

Handle concentrated acids with extreme care. They are highly corrosive and can cause severe burns.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

-

The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

-

Quenching of the reaction mixture should be done slowly and carefully to avoid vigorous effervescence.

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.

-

Equip the flask with a dropping funnel and a thermometer.

-

Place the flask in an ice bath on a magnetic stirrer.

-

-

Preparation of the Nitrating Mixture:

-

Caution: This step is highly exothermic. Add the sulfuric acid to the nitric acid slowly.

-

In a separate beaker cooled in an ice bath, slowly add 5.0 mL of concentrated sulfuric acid to 5.0 mL of concentrated nitric acid with gentle swirling.

-

Allow the nitrating mixture to cool to 0-5 °C.

-

-

Reaction:

-

Dissolve 5.0 g of 4-methylcatechol in 50 mL of dichloromethane in the three-neck flask and cool the solution to 0-5 °C in the ice bath with stirring.

-

Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the 4-methylcatechol solution over a period of 30-45 minutes.

-

Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Combine the organic layers and wash them sequentially with:

-

50 mL of deionized water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - be cautious of effervescence)

-

50 mL of deionized water

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product, a yellowish-orange solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The purity of the final product can be verified using techniques like HPLC.[13]

-

Caption: Experimental workflow for the regioselective nitration.

Expected Results and Characterization

The primary product expected from this protocol is 5-nitro-4-methylcatechol. Minor amounts of other isomers may also be formed.

-

Appearance: Yellow to orange crystalline solid.

-

Yield: Typical yields range from 60-75% after purification.

-

Characterization: The structure and purity of the product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and substitution pattern of the aromatic ring.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C-H, NO₂, Ar-C=C).

-

Melting Point: To assess the purity of the crystalline product.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reaction time or ensure efficient stirring. |

| Loss of product during work-up. | Ensure complete extraction and careful handling during washing steps. | |

| Temperature too high. | Maintain strict temperature control during the addition of the nitrating mixture. | |

| Formation of Multiple Products | Reaction temperature too high. | Ensure the reaction is maintained at 0-5 °C. |

| Incorrect stoichiometry of reagents. | Use the specified amounts of reagents. | |

| Dark, Tarry Byproducts | Over-nitration or oxidation. | Add the nitrating mixture more slowly and maintain a low temperature. Direct nitration of phenols can lead to oxidative decomposition.[14] |

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 4-methylcatechol. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedure and safety precautions, researchers can confidently synthesize 5-nitro-4-methylcatechol in good yield and purity. This protocol serves as a valuable resource for scientists engaged in the synthesis of complex organic molecules for various applications, including drug discovery and development.

References

- CN103864578A - Synthesis method of 4-methylcatechol - Google P

- Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC - NIH. (2022-11-01). (URL: )

- Activating and Deactivating Groups In Electrophilic Arom

- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 | ACS ES&T Air - ACS Public

- NITRIC ACID SAFETY. (URL: )

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024-10-04). (URL: )

- Method for preparing 4-methylcatechol by using methanol and magnesium - Eureka. (URL: )

- New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (URL: )

- Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning - ResearchG

- Nitration and Sulfonation Reactions In Electrophilic Arom

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... - PubMed. (2022-12-21). (URL: )

- Electrophilic aromatic directing groups - Wikipedia. (URL: )

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (URL: )

- Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022-01-19). (URL: )

- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines - Lab Pro Inc. (2023-07-27). (URL: )

- Investigations on the gas-phase photolysis and OH radical kinetics of nitroc

- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (URL: )

- What safety precautions should I take when handling nitric acid? - Quora. (2024-05-22). (URL: )

- Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation

- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - NIH. (URL: )

- Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - ResearchG

- Notes on Electrophilic Substitution Mechanism in Nitr

- Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. (URL: )

- Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Priv

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: )

- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: )

- 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020-08-26). (URL: )

- Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - ResearchG

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. labproinc.com [labproinc.com]

- 10. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 11. nj.gov [nj.gov]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-Methyl-3-nitrobenzene-1,2-diol

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Methyl-3-nitrobenzene-1,2-diol. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound. The method utilizes a standard C18 stationary phase with an acidic mobile phase for optimal peak shape and retention, coupled with UV detection for high sensitivity. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step protocol, and guidelines for method validation, ensuring scientific integrity and transferability.

Introduction and Scientific Rationale

5-Methyl-3-nitrobenzene-1,2-diol, also known as 3-methyl-5-nitrocatechol, is a nitrated aromatic compound of interest in various research fields, including environmental science and as a potential chemical intermediate.[1] Its structure, featuring both polar hydroxyl groups and a non-polar methyl group, presents a unique analytical challenge that is well-suited for reversed-phase chromatography.

The analytical method detailed herein is founded on a systematic approach to HPLC method development, beginning with the physicochemical properties of the analyte.

Analyte Physicochemical Properties:

-

Structure: The molecule contains a benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO2) group, and a methyl (-CH3) group.

-

Polarity: The presence of two hydroxyl groups and a nitro group makes the molecule polar. However, the benzene ring and methyl group confer a degree of hydrophobicity. The predicted octanol-water partition coefficient (logP) is approximately 2.14, indicating moderate non-polar character suitable for retention on a non-polar stationary phase.[2]

-

Acidity (pKa): As a catechol derivative, the hydroxyl groups are acidic. The predicted pKa is approximately 7.24.[1] To ensure consistent retention and sharp, symmetrical peaks, the analyte must be maintained in a single, non-ionized state. This is achieved by controlling the mobile phase pH to be at least two units below the pKa.[3]

-

UV Absorbance: The nitroaromatic chromophore within the structure is expected to exhibit strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method. Studies on similar nitrocatechol compounds show significant absorbance in the UV-Vis spectrum, often with maxima between 340 nm and 450 nm.[4][5]

Based on these properties, a reversed-phase HPLC method was selected as the most appropriate analytical strategy.[6] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase for elution.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm length x 4.6 mm I.D., 5 µm particle size).

-

Chemicals and Reagents:

-

5-Methyl-3-nitrobenzene-1,2-diol reference standard (CAS 5378-76-7).[7]

-

Acetonitrile (HPLC grade or higher).

-

Water (HPLC grade or Type I ultrapure).

-

Formic acid (LC-MS grade, ~99%).

-

-

Standard Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 5-Methyl-3-nitrobenzene-1,2-diol reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or a 50:50 mixture of water and acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

-

Dissolve the sample containing 5-Methyl-3-nitrobenzene-1,2-diol in a suitable solvent, preferably the initial mobile phase composition.

-

Ensure the final concentration is within the linear range of the calibration curve.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.

HPLC Operating Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 65% A : 35% B (Adjust as needed based on system and column) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA/DAD |

| Detection Wavelength | Acquire spectra from 200-600 nm; Quantify at λmax (~350 nm, verify) |

| Run Time | ~10 minutes |

Method Development and Optimization: The Scientific Basis

The final HPLC conditions were derived from a logical and systematic development process, designed to ensure robustness and high performance. The workflow for this process is illustrated below.

Caption: Logical workflow for HPLC method development.

-

Choice of Stationary Phase: A C18 column was chosen as it is the most common and versatile reversed-phase packing material, providing excellent hydrophobic retention for a wide range of molecules.[6] Its interaction with the non-polar methyl group and benzene ring of the analyte ensures adequate retention.

-

Mobile Phase pH Control: The analyte's pKa of ~7.24 necessitates an acidic mobile phase to suppress the ionization of the phenolic hydroxyl groups.[1] By using 0.1% formic acid, the mobile phase pH is maintained at approximately 2.7, which is well below the pKa. This ensures the analyte is in its neutral form, leading to stable retention times and improved peak symmetry by preventing interactions with residual silanols on the silica support.[3]

-

Optimization of Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. The percentage of acetonitrile directly controls the retention time. A starting point of 50% was tested, and the concentration was gradually decreased to increase retention and ensure the peak elutes in a region free from solvent front interference. The final composition of 35% acetonitrile provides a good balance between analysis time and resolution.

-

Selection of Detection Wavelength: A PDA/DAD detector is crucial during method development. By acquiring the full UV-Vis spectrum of the analyte as it elutes, the wavelength of maximum absorbance (λmax) can be definitively identified. This ensures the highest possible sensitivity for quantification. While nitrocatechols often absorb strongly around 340-450 nm, empirical verification of the λmax for 5-Methyl-3-nitrobenzene-1,2-diol is essential for optimal performance.[4]

Method Validation Principles

For use in regulated environments, the developed HPLC method must be validated to ensure its performance is reliable and suitable for its intended purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The core parameters to be evaluated are outlined below.

Caption: Interrelationship of HPLC method validation parameters.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components).

-